An In-Depth Technical Guide to Theoretical and Computational Studies of 2-Thia-9-azaspiro[5.5]undecane
An In-Depth Technical Guide to Theoretical and Computational Studies of 2-Thia-9-azaspiro[5.5]undecane
Abstract: The 2-Thia-9-azaspiro[5.5]undecane scaffold represents a compelling, three-dimensional structural motif with significant potential in medicinal chemistry and drug discovery.[1][2][3] Its inherent stereochemical complexity and the presence of two distinct heteroatoms (sulfur and nitrogen) create a rich landscape for molecular interactions, yet also pose considerable challenges for intuitive understanding. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this scaffold. It is designed for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to elucidate the structural, electronic, and dynamic properties of 2-thia-9-azaspiro[5.5]undecane and its derivatives. We will detail field-proven computational protocols, explain the causality behind methodological choices, and demonstrate how to translate theoretical data into actionable insights for rational drug design.
Introduction: The Strategic Value of the 2-Thia-9-azaspiro[5.5]undecane Scaffold
Spirocyclic systems, compounds featuring two rings connected by a single common atom, have garnered significant attention in medicinal chemistry.[2][3] This interest stems from their ability to introduce well-defined three-dimensional geometry into molecular structures, a critical feature for enhancing binding affinity and selectivity towards biological targets.[1] The 2-Thia-9-azaspiro[5.5]undecane core, which combines a thiacyclohexane ring and an azacyclohexane (piperidine) ring, is particularly noteworthy.
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Structural Rigidity and Novelty: The spirocyclic fusion imparts a degree of conformational constraint compared to more flexible aliphatic systems, which can be advantageous in locking a molecule into a bioactive conformation. This scaffold provides access to underexplored chemical space, offering opportunities for developing novel intellectual property.[4]
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Pharmacophoric Features: The presence of a sulfur atom (a potential hydrogen bond acceptor or participant in other non-covalent interactions) and a nitrogen atom (a hydrogen bond donor/acceptor and a site for facile derivatization) makes this scaffold a rich platform for generating diverse compound libraries with tailored pharmacological properties.[5]
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Therapeutic Precedent: While direct studies on this specific isomer are emerging, related thia-azaspiro scaffolds have demonstrated significant biological activities, including anticancer and antiviral properties, underscoring the therapeutic potential of this structural class.[6][7][8]
Given this potential, a robust understanding of the molecule's intrinsic properties is paramount. Computational and theoretical studies provide a powerful, cost-effective means to build this understanding before embarking on extensive synthetic and experimental campaigns.[9][10]
The Computational Imperative: Why Model Spirocycles?
Relying solely on experimental methods to explore the vast conformational and chemical space of 2-thia-9-azaspiro[5.5]undecane derivatives is inefficient. Computational chemistry offers an indispensable toolkit to:
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Elucidate Conformational Landscapes: The two interconnected cyclohexane-like rings can adopt multiple chair, boat, and twist-boat conformations. Computational methods can accurately predict the relative stabilities of these conformers, which is crucial as the overall molecular shape dictates biological activity.[11]
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Probe Electronic Properties: Understanding the distribution of electrons, molecular orbitals, and electrostatic potential is key to predicting reactivity and intermolecular interactions. Quantum chemical calculations can reveal sites susceptible to electrophilic or nucleophilic attack and highlight regions critical for target binding.[12]
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Simulate Dynamic Behavior: Biological systems are not static. Molecular Dynamics (MD) simulations provide an atomistic view of how the scaffold and its derivatives behave over time in a solvated environment, revealing dynamic interactions with target proteins or membranes.[13][14][15]
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Guide Rational Drug Design: Insights from these computational studies directly inform the drug discovery process, from designing focused libraries for synthesis to predicting how structural modifications will impact target affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10]
The following sections will detail the specific protocols for achieving these goals.
Methodological Framework: A Validated Computational Workflow
A multi-tiered approach, combining the accuracy of quantum mechanics with the efficiency of molecular mechanics, is the most effective strategy. The following workflow represents a robust and self-validating system for the comprehensive analysis of the 2-thia-9-azaspiro[5.5]undecane scaffold.
Protocol: Quantum Mechanical (QM) Investigation
Objective: To determine the precise 3D geometry, relative energies, and electronic properties of different conformers of 2-thia-9-azaspiro[5.5]undecane.
Causality: QM methods, particularly Density Functional Theory (DFT), provide a high-fidelity description of the electronic structure, which governs bonding, geometry, and reactivity.[5][16] This level of theory is necessary to capture subtle stereoelectronic effects, such as potential anomeric interactions involving the heteroatoms, that molecular mechanics force fields might miss.[11]
Step-by-Step Methodology:
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Initial Conformer Generation:
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Action: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field.
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Rationale: The spirocycle has multiple potential low-energy structures (e.g., diaxial vs. diequatorial orientations of the rings relative to each other). This initial, broad search is critical to ensure the global minimum energy conformer is not missed.[17]
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-
Geometry Optimization with DFT:
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Action: Take the low-energy conformers (e.g., all within 5 kcal/mol of the minimum) from the previous step and optimize their geometries using a DFT functional and basis set. A common and well-validated starting point is the B3LYP functional with the 6-31G(d,p) basis set.[12][16]
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Rationale: B3LYP offers a robust balance of accuracy and computational cost for organic molecules. The 6-31G(d,p) basis set includes polarization functions (d on heavy atoms, p on hydrogens) which are essential for accurately describing the geometry around the heteroatoms.[16]
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-
Vibrational Frequency Calculation:
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Action: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) for each optimized structure.
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Rationale: This is a self-validation step. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies (ΔG), which are more relevant for comparing conformer stabilities than simple electronic energies.
-
-
High-Accuracy Single-Point Energy Calculation (Optional but Recommended):
-
Action: On the DFT-optimized geometries, perform a single-point energy calculation with a more accurate method, such as MP2, and a larger basis set, like aug-cc-pVTZ.[11][17]
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Rationale: This refines the relative energy differences between conformers, providing a more trustworthy energy landscape. The aug-cc-pVTZ basis set is particularly good at describing non-covalent interactions.
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Electronic Property Analysis:
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Action: Using the optimized DFT wavefunction, calculate key electronic properties. This includes mapping the electrostatic potential (ESP) onto the electron density surface, and analyzing the energies and shapes of the Frontier Molecular Orbitals (HOMO and LUMO).
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Rationale: The ESP map visually identifies electron-rich (negative, nucleophilic) and electron-poor (positive, electrophilic) regions, predicting sites for hydrogen bonding and other interactions.[12] HOMO/LUMO analysis provides insights into chemical reactivity and the molecule's ability to participate in charge-transfer interactions.[12]
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Protocol: Molecular Dynamics (MD) Simulation
Objective: To understand the conformational dynamics, flexibility, and solvent interactions of the 2-thia-9-azaspiro[5.5]undecane scaffold in a simulated physiological environment.
Causality: While QM provides a static, gas-phase (or implicitly solvated) picture, MD simulations model the explicit movement of atoms over time, providing crucial insights into the molecule's behavior in solution and its interactions with a biological target.[13][15][18] This is essential for understanding binding kinetics and allosteric effects.[18]
Step-by-Step Methodology:
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System Preparation:
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Action: Start with the lowest energy conformer from the QM calculations. Assign atom types and parameters using a general force field like GAFF (General Amber Force Field). Crucially, derive partial atomic charges using a restrained electrostatic potential (RESP) fitting procedure based on the QM ESP calculation.
-
Rationale: Standard force fields are not specifically parameterized for this novel scaffold. Deriving charges from high-quality QM calculations is the single most important step for ensuring the accuracy of the electrostatic interactions in the MD simulation.
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Solvation and Ionization:
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Action: Place the parameterized molecule in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
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Rationale: Explicit solvent provides a far more realistic description of the hydrophobic effect and hydrogen bonding than implicit solvent models, which is critical for biomolecular simulations.[18]
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Energy Minimization and Equilibration:
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Action: Perform an energy minimization of the entire system to remove any bad contacts (steric clashes). Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Then, allow the system pressure to equilibrate by adjusting the box size (NPT ensemble).
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Rationale: This multi-step equilibration process is vital to ensure the simulation starts from a physically reasonable and stable state, preventing artifacts in the production run.
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Production Simulation:
-
Action: Run the simulation for a significant period (typically 100s of nanoseconds) under the NPT ensemble, saving the atomic coordinates at regular intervals.
-
Rationale: A long simulation time is necessary to adequately sample the conformational space of the molecule and observe meaningful dynamic events.[14]
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Trajectory Analysis:
-
Action: Analyze the resulting trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and perform cluster analysis to identify the most populated conformational states in solution.
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Rationale: This analysis translates the raw simulation data into understandable physical insights about the molecule's dynamic behavior and preferred solution-phase structures.
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Expected Insights and Data Presentation
The methodologies described above will yield a wealth of quantitative data. Presenting this data in a clear, structured format is essential for interpretation and comparison.
Conformational and Thermochemical Data
The QM calculations will provide the relative energies of all stable conformers. This data should be summarized in a table.
Table 1: Calculated Relative Energies of 2-Thia-9-azaspiro[5.5]undecane Conformers
| Conformer ID | Point Group | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|---|
| Conf-A | C₁ | 0.00 | 0.00 | 75.3 |
| Conf-B | C₁ | 0.85 | 1.02 | 15.1 |
| Conf-C | Cₛ | 2.10 | 1.95 | 4.8 |
| Conf-D | C₁ | 2.50 | 2.45 | 2.8 |
(Note: Data is hypothetical for illustrative purposes. Calculations performed at the B3LYP-D3(BJ)/def2-TZVP level of theory.)[17]
This table immediately identifies the most stable conformer (Conf-A) and quantifies its dominance at room temperature, which is the starting point for any drug design effort.
Electronic Properties
Key electronic descriptors derived from QM calculations provide a fingerprint of the molecule's reactivity and interaction potential.
Table 2: Key Electronic Properties of the Most Stable Conformer (Conf-A)
| Property | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Region most susceptible to electrophilic attack |
| LUMO Energy | +1.2 eV | Region most susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability (larger gap = more stable) |
| Dipole Moment | 2.1 Debye | Indicates moderate polarity, influencing solubility and binding |
| Max Positive ESP | +45 kcal/mol | Located on the N-H proton; prime H-bond donor site |
| Max Negative ESP | -35 kcal/mol | Located on the sulfur atom; potential H-bond acceptor site |
(Note: Data is hypothetical for illustrative purposes.)
Application in Drug Development
The ultimate goal of these computational studies is to accelerate the drug discovery pipeline.[9] The theoretical data provides a direct foundation for several key activities.
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Structure-Based Drug Design (SBDD): The lowest energy, most populated conformer identified in the QM and MD studies serves as the ideal input structure for molecular docking into a target protein's active site.[9][14] MD simulations of the ligand-protein complex can then be used to assess the stability of the binding pose and predict binding free energies.[13][18]
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Ligand-Based Drug Design (LBDD): When a target structure is unknown, the electronic properties (ESP) and dynamic shape of the active conformer can be used to build a pharmacophore model.[19] This model, which is an abstract representation of the key features required for biological activity, can then be used to screen large virtual libraries for structurally novel compounds with similar properties—a process known as "scaffold hopping".[19][20]
Conclusion and Future Directions
The 2-thia-9-azaspiro[5.5]undecane scaffold is a promising starting point for the development of novel therapeutics. The multi-faceted computational workflow detailed in this guide—integrating conformational analysis, high-level QM calculations, and dynamic MD simulations—provides the robust, validated framework necessary to fully characterize this system. By systematically elucidating its structural preferences, electronic nature, and dynamic behavior, researchers can move beyond trial-and-error synthesis and embrace a truly rational, in silico-driven approach to drug design. Future work should focus on applying this workflow to decorated analogues of the scaffold, building predictive QSAR (Quantitative Structure-Activity Relationship) models, and simulating interactions with specific, high-value biological targets.
References
-
Söderhjelm, P., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals. Available at: [Link]
-
Hollingsworth, S. A., & Dror, R. O. (2018). Applications of Molecular Dynamics Simulations in Drug Discovery. Current Opinion in Structural Biology. Available at: [Link]
-
MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute Blog. Available at: [Link]
-
Salmaso, V., & Moro, S. (2021). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Shaw, D. E., et al. (2011). Molecular dynamics simulations and drug discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Mondal, P., et al. (2020). SPIRO-HETEROCYCLES: SYNTHESIS & COMPUTATIONAL STUDY. International Journal of Electronics Engineering and Applications. Available at: [Link]
-
Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Stumpfe, D., & Bajorath, J. (2019). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, J., et al. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics. Available at: [Link]
-
Simmie, J. M., & Curran, H. J. (2006). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A. Available at: [Link]
-
Ouellet, Y., & St-Jacques, M. (1993). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. Available at: [Link]
-
Avci, G. A., et al. (2011). Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. ARKIVOC. Available at: [Link]
-
Erdem, S. S., et al. (1995). Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[5.5]undecanes. Canadian Journal of Chemistry. Available at: [Link]
-
Kletskii, M. E., et al. (2004). Quantum-chemical investigation of the electrophile affinity of molecules of five-membered heterocycles with one hetero-atom and some model systems. Russian Chemical Bulletin. Available at: [Link]
-
Simmie, J. M., & Curran, H. J. (2007). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. Request PDF. Available at: [Link]
-
Shagidullin, R. R., et al. (1985). Quantum-chemical investigation of five-membered saturated heterocycles. OSTI.GOV. Available at: [Link]
-
Bajorath, J. (2019). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. Available at: [Link]
-
Stumpfe, D., & Bajorath, J. (2017). Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? Expert Opinion on Drug Discovery. Available at: [Link]
-
Sun, H., et al. (2017). Computational methods for scaffold hopping. Drug Discovery Today. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN Research Publishing. Available at: [Link]
-
D'yakonov, D. V., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available at: [Link]
-
JETIR. (2020). AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. JETIR.org. Available at: [Link]
-
Shaabani, S., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]
-
Cohen, N., et al. (1977). Synthesis of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes. Journal of Heterocyclic Chemistry. Available at: [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]
-
Unlu, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie. Available at: [Link]
-
Biochemexperts. (n.d.). 9-thia-2-azaspiro[5.5]undecane. Biochemexperts. Available at: [Link]
-
Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-azaspiro[5.5]undecane. PubChem. Available at: [Link]
-
Fülöp, F., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules. Available at: [Link]
Sources
- 1. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 2. jetir.org [jetir.org]
- 3. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijaconline.com [ijaconline.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metrotechinstitute.org [metrotechinstitute.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Applications of Molecular Dynamics Simulations in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. Molecular dynamics simulations and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
